molecular formula C19H23N3O B3086726 N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide CAS No. 116290-76-7

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B3086726
CAS No.: 116290-76-7
M. Wt: 309.4 g/mol
InChI Key: IRDOUSKKLZRXNR-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to a phenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide typically involves the alkylation of the corresponding amines with alkylating reagents. For instance, one common method involves the reaction of 4-benzylpiperazine with 4-bromoacetophenone under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl derivatives .

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its anticonvulsant and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, thereby modulating their activity . This interaction is crucial for its anticonvulsant effects. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a chromen-2-one moiety instead of a phenylacetamide group.

Uniqueness

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its benzylpiperazine moiety is particularly important for its interaction with molecular targets, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16(23)20-18-7-9-19(10-8-18)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDOUSKKLZRXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215952
Record name N-[4-[4-(Phenylmethyl)-1-piperazinyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116290-76-7
Record name N-[4-[4-(Phenylmethyl)-1-piperazinyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116290-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[4-(Phenylmethyl)-1-piperazinyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 8.5 g (0.03 mole) of the base of 4-[4-(phenylmethyl)-1-piperazinyl)benzeneamine and 16.0 g (0.16 mole) of triethylamine in 450 ml of ethyl acetate was added, dropwise, a solution of 2.5 g (0.035 mole) of acetyl chloride in 50 ml of ethyl acetate. The mixture was magnetically stirred for 3 hr and then heated at reflux for 1 hr. The excess acetyl chloride was co-distilled with benzene and the resulting oil was shaken in 400 ml of 10% sodium hydroxide solution. The suspended tan solid was collected by filtration, washed thrice with 100 ml portions of water, and air dried to give 9.7 g (99%) of crude product. A one gram portion was recrystallized from benzene/petroleum ether to give 100 ml of cream colored solid, m.p. 159°-161° C.
[Compound]
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Type
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Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 8.5 g (0.03 mol) of 4-[4-(phenylmethyl)-1-piperazinyl]benzeneamine and 16.0 g (0.16 mol) of triethylamine in 450 mL of ethyl acetate was added, dropwise, a solution of 2.5 g (0.035 mol) of acetyl chloride in 50 mL of ethyl acetate. The mixture was magnetically stirred for 3 h and then heated at reflux for 1 h. The excess acetyl chloride was co-distilled with benzene and the resulting oil was shaken in 400 mL of 10% sodium hydroxide solution. The suspended tan solid was collected by filtration, washed thrice with 100 mL portions of water, and air dried to give 9.7 g (99%) of crude product. A one-gram portion was recrystallized from benzene/petroleum ether to give 100 mg of cream colored solid, mp 159°-161° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
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Reaction Step Five
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400 mL
Type
solvent
Reaction Step Six
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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